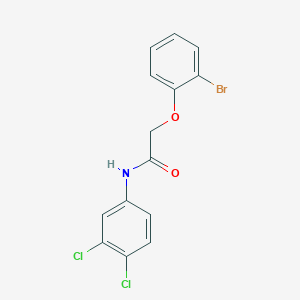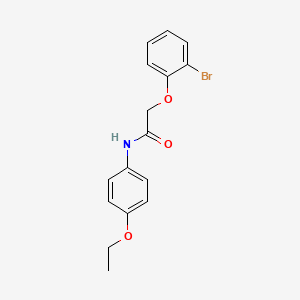
2-(2-bromophenoxy)-N-(4-ethoxyphenyl)acetamide
Overview
Description
2-(2-bromophenoxy)-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromophenoxy group and an ethoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 2-bromophenol with 4-ethoxyaniline in the presence of an acylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted phenoxyacetamides, while hydrolysis would produce the corresponding amine and carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active compound.
Materials Science: The compound could be used in the development of new materials with specific properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: The compound might be studied for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide
- 2-(2-fluorophenoxy)-N-(4-ethoxyphenyl)acetamide
- 2-(2-iodophenoxy)-N-(4-ethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(2-bromophenoxy)-N-(4-ethoxyphenyl)acetamide lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogen-substituted analogs. The ethoxyphenyl group also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-2-20-13-9-7-12(8-10-13)18-16(19)11-21-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOGOYBWXYULQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![PROPAN-2-YL 2-{[3-(2-METHOXYPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B3472748.png)
![2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B3472753.png)
![1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-1H-pyrazol-5-ol](/img/structure/B3472765.png)
![(2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B3472771.png)
![[3-(3-Methylphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate](/img/structure/B3472776.png)
![benzyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3472779.png)
![2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B3472786.png)
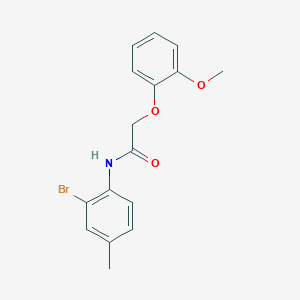

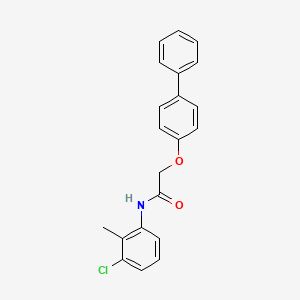
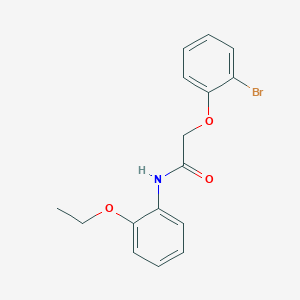
![Methyl 3-[[2-(2-bromophenoxy)acetyl]amino]benzoate](/img/structure/B3472844.png)
![methyl 4-{[(2-bromophenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate](/img/structure/B3472859.png)
